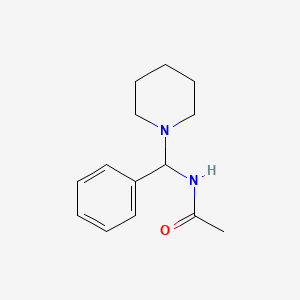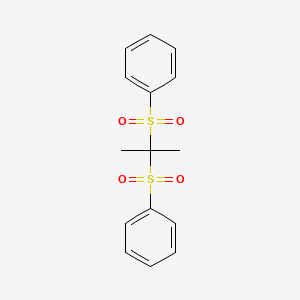
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a complex organic compound with the molecular formula C16H22N2O4S2 It is known for its unique structure, which includes a quinoline moiety linked to a thiosulfate group via a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps:
Formation of the Quinoline Derivative: The initial step involves the preparation of the quinoline derivative. This can be achieved through the reaction of 2-chloroquinoline with a suitable nucleophile, such as a pentylamine, under basic conditions.
Linking the Quinoline to the Thiosulfate Group: The quinoline derivative is then reacted with an ethylamine derivative to introduce the aminoethyl group. This step often requires the use of a coupling agent to facilitate the formation of the desired bond.
Introduction of the Thiosulfate Group: Finally, the aminoethyl-quinoline derivative is treated with thiosulfuric acid or a thiosulfate salt to introduce the thiosulfate group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, dihydroquinoline derivatives, and various substituted aminoethyl-quinoline compounds.
Applications De Recherche Scientifique
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including dyes and pigments.
Mécanisme D'action
The mechanism by which S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate exerts its effects involves several molecular targets and pathways:
Molecular Targets: The quinoline moiety can intercalate with DNA, affecting replication and transcription processes. The thiosulfate group may interact with thiol-containing enzymes, modulating their activity.
Pathways Involved: The compound can influence oxidative stress pathways by modulating the redox state of cells. It may also affect signal transduction pathways involving quinoline-sensitive receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-2-((5-(2-Quinolinyloxy)pentyl)amino)ethyl hydrogen sulfurothioate: This compound has a similar structure but with a sulfurothioate group instead of a thiosulfate group.
S-2-((5-(2-Quinolinyloxy)pentyl)amino)ethyl hydrogen sulfate: This derivative contains a sulfate group, offering different reactivity and applications.
Uniqueness
S-2-((5-(2-Quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a quinoline moiety and a thiosulfate group
Propriétés
Numéro CAS |
41287-30-3 |
|---|---|
Formule moléculaire |
C16H22N2O4S2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline |
InChI |
InChI=1S/C16H22N2O4S2/c19-24(20,21)23-13-11-17-10-4-1-5-12-22-16-9-8-14-6-2-3-7-15(14)18-16/h2-3,6-9,17H,1,4-5,10-13H2,(H,19,20,21) |
Clé InChI |
YAMYUNXLJMWLTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)OCCCCCNCCSS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


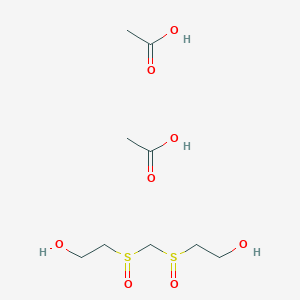
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)

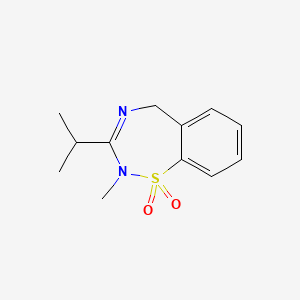
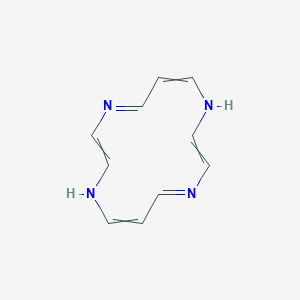
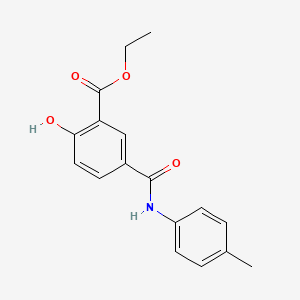
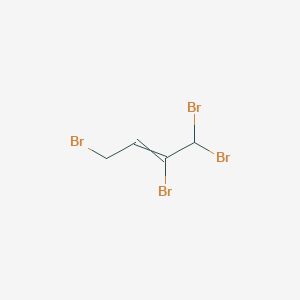
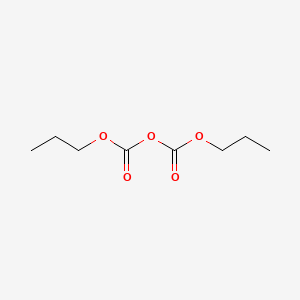
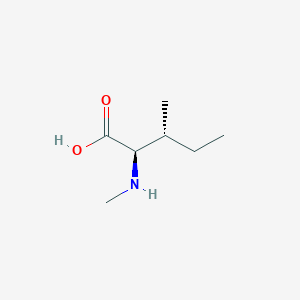
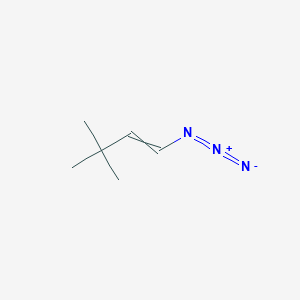
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
![Lithium, [phenyl(phenylsulfonyl)methyl]-](/img/structure/B14664747.png)
